molecular formula C18H18FN3O4S B14933135 3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(4-fluorophenyl)benzamide

3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(4-fluorophenyl)benzamide

Cat. No.: B14933135
M. Wt: 391.4 g/mol
InChI Key: LHOLVCNUAQETHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[(1,1-Dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(4-fluorophenyl)benzamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzamide core with a fluorophenyl group and a dioxidotetrahydrothiophenyl moiety, making it an interesting subject for research in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(4-fluorophenyl)benzamide typically involves multiple steps, starting with the preparation of the dioxidotetrahydrothiophenyl intermediate. This intermediate is then coupled with a fluorophenylbenzamide derivative under specific reaction conditions to form the final product. Common reagents used in these reactions include various amines, acids, and coupling agents .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization .

Chemical Reactions Analysis

Types of Reactions

3-{[(1,1-Dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(4-fluorophenyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include sulfone derivatives, thiol derivatives, and various substituted benzamides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-{[(1,1-Dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(4-fluorophenyl)benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-{[(1,1-Dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(4-fluorophenyl)benzamide involves its interaction with specific molecular targets, such as G protein-gated inwardly rectifying potassium (GIRK) channels. The compound acts as an activator of these channels, modulating their activity and influencing various physiological processes. This interaction is mediated through binding to specific sites on the GIRK channels, leading to conformational changes and altered channel function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[(1,1-Dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(4-fluorophenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to selectively activate GIRK channels makes it a valuable tool for studying these channels and exploring their therapeutic potential .

Properties

Molecular Formula

C18H18FN3O4S

Molecular Weight

391.4 g/mol

IUPAC Name

3-[(1,1-dioxothiolan-3-yl)carbamoylamino]-N-(4-fluorophenyl)benzamide

InChI

InChI=1S/C18H18FN3O4S/c19-13-4-6-14(7-5-13)20-17(23)12-2-1-3-15(10-12)21-18(24)22-16-8-9-27(25,26)11-16/h1-7,10,16H,8-9,11H2,(H,20,23)(H2,21,22,24)

InChI Key

LHOLVCNUAQETHD-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)NC2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.